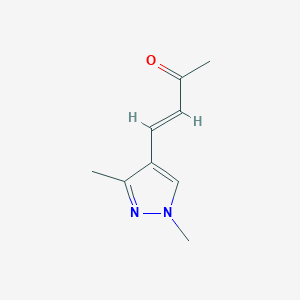
1-Chloro-3-(1-isocyanatocyclopropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-(1-isocyanatocyclopropyl)benzene is an organic compound with the molecular formula C10H8ClNO It is characterized by the presence of a benzene ring substituted with a chlorine atom and an isocyanate group attached to a cyclopropyl ring
Vorbereitungsmethoden
The synthesis of 1-Chloro-3-(1-isocyanatocyclopropyl)benzene typically involves multi-step organic reactions. One common method includes the chlorination of benzene derivatives followed by the introduction of the isocyanate group through cyclopropyl intermediates. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial production methods may involve large-scale chlorination and isocyanation processes, utilizing advanced chemical reactors and purification systems to meet the demand for this compound in various applications.
Analyse Chemischer Reaktionen
1-Chloro-3-(1-isocyanatocyclopropyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols, forming urea and carbamate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to changes in the oxidation state of the functional groups.
Common reagents used in these reactions include halogenating agents, nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-(1-isocyanatocyclopropyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-Chloro-3-(1-isocyanatocyclopropyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function and activity. The specific pathways involved depend on the nature of the target molecules and the context of the reaction.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-(1-isocyanatocyclopropyl)benzene can be compared with other similar compounds such as:
1-Chloro-3-isocyanatobenzene: Lacks the cyclopropyl ring, leading to different reactivity and applications.
3-Chlorophenyl isocyanate: Another isocyanate derivative with distinct properties and uses.
3-Chloroisocyanatobenzene: Similar structure but different substitution pattern, affecting its chemical behavior.
Eigenschaften
Molekularformel |
C10H8ClNO |
|---|---|
Molekulargewicht |
193.63 g/mol |
IUPAC-Name |
1-chloro-3-(1-isocyanatocyclopropyl)benzene |
InChI |
InChI=1S/C10H8ClNO/c11-9-3-1-2-8(6-9)10(4-5-10)12-7-13/h1-3,6H,4-5H2 |
InChI-Schlüssel |
BMVRFIGAGAPJDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CC(=CC=C2)Cl)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Tert-butyl 5,8-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13611132.png)


